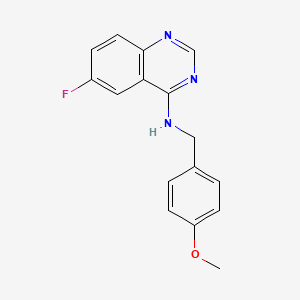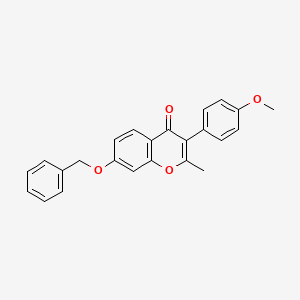![molecular formula C23H19N3O4 B12160380 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]acetamide](/img/structure/B12160380.png)
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Furan-2-yl)ethyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]chinazolin-6(5H)-yl)acetamid ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen wie der pharmazeutischen Chemie, der organischen Synthese und der Materialwissenschaft. Diese Verbindung verfügt über eine einzigartige Struktur, die Isoindolochinazolin- und Furan-Einheiten kombiniert, was zu ihrer vielfältigen chemischen Reaktivität und biologischen Aktivität beitragen kann.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[2-(Furan-2-yl)ethyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]chinazolin-6(5H)-yl)acetamid beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg beinhaltet:
Bildung des Isoindolochinazolin-Kerns: Dieser Schritt umfasst die Cyclisierung eines geeigneten Vorläufers, wie z. B. eines Anilin-Derivats, mit Phthalsäureanhydrid unter sauren Bedingungen, um den Isoindolochinazolin-Kern zu bilden.
Einführung der Furan-Einheit: Die Furan-2-yl-Gruppe kann durch eine nukleophile Substitutionsreaktion eingeführt werden, bei der ein Furan-2-yl-Halogenid mit einem geeigneten Nukleophil reagiert.
Acetamid-Bildung: Der letzte Schritt beinhaltet die Acylierung des Zwischenprodukts mit Essigsäureanhydrid oder Acetylchlorid, um die Acetamid-Gruppe zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des oben genannten Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren zur besseren Kontrolle der Reaktionsbedingungen sowie die Implementierung von Reinigungsverfahren wie Umkristallisation oder Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Furan-Einheit, was zur Bildung von Furan-2,3-dion-Derivaten führt.
Reduktion: Reduktionsreaktionen können die Carbonylgruppen im Isoindolochinazolin-Kern angreifen und diese möglicherweise in Alkohole umwandeln.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an Positionen neben den Stickstoffatomen im Isoindolochinazolin-Ring.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden typischerweise verwendet.
Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden, um Substitutionsreaktionen zu erleichtern.
Hauptprodukte
Oxidation: Furan-2,3-dion-Derivate.
Reduktion: Alkohol-Derivate des Isoindolochinazolin-Kerns.
Substitution: Verschiedene substituierte Isoindolochinazolin-Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Chemie
In der organischen Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht die Erforschung neuer Reaktionsmechanismen und -wege.
Biologie
Die potenzielle biologische Aktivität der Verbindung macht sie zu einem Kandidaten für die Arzneimittelforschung und -entwicklung. Sie kann Eigenschaften wie entzündungshemmende, Antikrebs- oder antimikrobielle Aktivität aufweisen, die durch In-vitro- und In-vivo-Studien untersucht werden können.
Medizin
In der pharmazeutischen Chemie könnte diese Verbindung als Leitstruktur für die Entwicklung neuer Therapeutika dienen. Ihre Fähigkeit, mit verschiedenen biologischen Zielstrukturen zu interagieren, macht sie zu einem wertvollen Gerüst für das Drug Design.
Industrie
Im Industriesektor könnte diese Verbindung aufgrund ihrer einzigartigen chemischen Struktur bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Polymeren oder Beschichtungen verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von N-[2-(Furan-2-yl)ethyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]chinazolin-6(5H)-yl)acetamid beinhaltet wahrscheinlich die Interaktion mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Der Isoindolochinazolin-Kern kann an aktiven Zentren von Enzymen binden und deren Aktivität hemmen, während die Furan-Einheit mit Rezeptorbindungsstellen interagieren und deren Funktion modulieren könnte. Diese Interaktionen können zu verschiedenen biologischen Effekten führen, abhängig von den beteiligten spezifischen Zielstrukturen.
Wirkmechanismus
The mechanism of action of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The isoindoloquinazoline core may bind to active sites of enzymes, inhibiting their activity, while the furan moiety could interact with receptor sites, modulating their function. These interactions can lead to various biological effects, depending on the specific targets involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Isoindolochinazolin-Derivate: Verbindungen mit ähnlichen Kernstrukturen, aber unterschiedlichen Substituenten.
Furan-haltige Verbindungen: Moleküle, die die Furan-Einheit enthalten, sich aber in anderen strukturellen Aspekten unterscheiden.
Acetamid-Derivate: Verbindungen mit der Acetamid-Funktionsgruppe, aber unterschiedlichen Kernstrukturen.
Einzigartigkeit
Was N-[2-(Furan-2-yl)ethyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]chinazolin-6(5H)-yl)acetamid auszeichnet, ist die Kombination des Isoindolochinazolin-Kerns mit der Furan-Einheit und der Acetamid-Gruppe. Diese einzigartige Struktur kann eine besondere chemische Reaktivität und biologische Aktivität verleihen und sie zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie machen.
Eigenschaften
Molekularformel |
C23H19N3O4 |
|---|---|
Molekulargewicht |
401.4 g/mol |
IUPAC-Name |
2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[2-(furan-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C23H19N3O4/c27-20(24-12-11-15-6-5-13-30-15)14-25-21-16-7-1-2-8-17(16)23(29)26(21)19-10-4-3-9-18(19)22(25)28/h1-10,13,21H,11-12,14H2,(H,24,27) |
InChI-Schlüssel |
WFNPUAMZARGBTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NCCC5=CC=CO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4,6,6-tetramethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione](/img/structure/B12160306.png)
![N'-{(Z)-[4-(diethylamino)phenyl]methylidene}-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12160312.png)
![N~3~-(2-chloro-7H-purin-6-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-beta-alaninamide](/img/structure/B12160314.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12160321.png)
![N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B12160324.png)

![ethyl 2-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12160336.png)
![N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B12160350.png)

![4-bromo-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide](/img/structure/B12160360.png)
![N-(2-methoxyethyl)-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12160372.png)
![2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B12160374.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B12160375.png)
![N'-[(Z)-(3,4-dihydroxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12160383.png)
